Trimesic acid, triphenyl ester

Catalog No.
S8815268
CAS No.
7383-70-2
M.F
C27H18O6
M. Wt
438.4 g/mol
Availability
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Trimesic acid, triphenyl ester

CAS Number

7383-70-2

Product Name

Trimesic acid, triphenyl ester

IUPAC Name

triphenyl benzene-1,3,5-tricarboxylate

Molecular Formula

C27H18O6

Molecular Weight

438.4 g/mol

InChI

InChI=1S/C27H18O6/c28-25(31-22-10-4-1-5-11-22)19-16-20(26(29)32-23-12-6-2-7-13-23)18-21(17-19)27(30)33-24-14-8-3-9-15-24/h1-18H

InChI Key

ZNOKZTBEFWQAHD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC(=O)C2=CC(=CC(=C2)C(=O)OC3=CC=CC=C3)C(=O)OC4=CC=CC=C4

Trimesic acid, triphenyl ester, also known as 1,3,5-benzenetricarboxylic acid, triphenyl ester, is an organic compound with the molecular formula C27H18O6C_{27}H_{18}O_{6} and a molecular weight of approximately 438.43 g/mol. This compound is characterized by the presence of three phenyl groups attached to a central trimesic acid structure, which consists of a benzene ring with three carboxylic acid functional groups at the 1, 3, and 5 positions. The compound is typically a solid at room temperature and exhibits a melting point of around 171°C .

Typical of esters and aromatic compounds. Some notable reactions include:

  • Hydrolysis: In the presence of water and an acid or base catalyst, the ester bonds can be hydrolyzed to yield trimesic acid and triphenol.
  • Transesterification: This process can occur when the compound reacts with different alcohols in the presence of a catalyst, leading to the formation of other esters.
  • Electrophilic Aromatic Substitution: The phenyl groups can participate in electrophilic substitution reactions, allowing for further functionalization of the aromatic rings .

Trimesic acid, triphenyl ester can be synthesized through several methods:

  • Esterification Reaction: A common method involves the reaction between trimesic acid and phenol in the presence of an acid catalyst (e.g., sulfuric acid). The reaction typically requires heating to facilitate the formation of the ester bonds.
    Trimesic Acid+3PhenolH2SO4Trimesic Acid Triphenyl Ester+3H2O\text{Trimesic Acid}+3\text{Phenol}\xrightarrow{\text{H}_2\text{SO}_4}\text{Trimesic Acid Triphenyl Ester}+3\text{H}_2\text{O}
  • Transesterification: This method involves reacting an existing phenolic ester with another alcohol under acidic or basic conditions to produce trimesic acid, triphenyl ester.
  • Direct Phenylation: Advanced synthetic routes may include direct phenylation techniques using appropriate catalysts to introduce phenyl groups onto the trimesic backbone .

Trimesic acid, triphenyl ester finds applications primarily in materials science and chemistry:

  • Plasticizers: It is used to enhance the flexibility and durability of plastics.
  • Flame Retardants: Its structural properties make it suitable for use in formulations aimed at reducing flammability in various materials.
  • Chemical Intermediates: The compound serves as an intermediate in the synthesis of more complex organic molecules .

  • Studies on related aryl esters indicate that they can be absorbed through skin or ingested and may metabolize into other active forms that could affect liver function or endocrine pathways.
  • Research has also highlighted potential environmental impacts due to their persistence and bioaccumulation in aquatic organisms .

Several compounds share structural similarities with trimesic acid, triphenyl ester. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
Trimesic AcidC9H6O6C_9H_6O_6Base compound without phenyl groups
Triphenyl PhosphateC18H15O4PC_{18}H_{15}O_4PUsed as a flame retardant; has phosphorus
Diphenyl EtherC12H10OC_{12}H_{10}OLacks carboxylic groups; used as a solvent
Benzene-1,3-dicarboxylic AcidC8H6O4C_{8}H_{6}O_4Similar aromatic structure but fewer functional groups

Uniqueness

Trimesic acid, triphenyl ester stands out due to its three-dimensional structure formed by multiple phenyl groups attached to a central tricarboxylic framework. This configuration not only enhances its chemical stability but also contributes to its unique physical properties compared to simpler esters or other aromatic compounds.

Trimesic acid, triphenyl ester is systematically named 1,3,5-benzenetricarboxylic acid triphenyl ester under IUPAC guidelines. Its molecular formula, C₂₇H₁₈O₆, reflects a central benzene ring substituted with three phenyl ester groups (–OCOC₆H₅) at the 1, 3, and 5 positions. The compound’s planar symmetry contributes to its crystallinity, as observed in X-ray diffraction studies of analogous triarylbenzene systems . Key identifiers include:

PropertyValueSource
Molecular Weight438.428 g/mol
CAS Registry Number7383-70-2
IUPAC NameTriphenyl benzene-1,3,5-tricarboxylate
Spectral Data (IR)ν(C=O): 1671 cm⁻¹, ν(C-O): 1250 cm⁻¹

The ester groups confer hydrophobicity, with a calculated LogP value of 5.34 , suggesting high lipid solubility. Crystallographic data, though limited for the parent compound, are inferred from related trimesate MOFs, which exhibit hexagonal packing due to π-π stacking .

Historical Evolution in Synthetic Organic Chemistry

The synthesis of trimesic acid derivatives traces to early 20th-century studies on aromatic ketone trimerization. In 1965, the DOW Chemical Company reported the first IR spectrum of triphenyl 1,3,5-benzenetricarboxylate, using split mull techniques in fluorolube and Nujol media . Early routes involved acid-catalyzed esterification of trimesic acid (1,3,5-benzenetricarboxylic acid) with phenol under reflux, though yields were modest (~50%) .

A breakthrough emerged in 1994 with Grutzner et al.’s Pd-catalyzed cross-coupling, achieving 85–95% yields by reacting trimesic trihydrazide with aromatic aldehydes . Copper(II) chloride (CuCl₂) later served as a cost-effective Lewis acid catalyst for analogous trimerizations, enabling scalable production of 1,3,5-triarylbenzenes . Contemporary methods, such as microwave-assisted esterification, reduce reaction times to 2–4 hours while maintaining ecological benefits .

Academic Significance in Multidisciplinary Research

Trimesic acid, triphenyl ester bridges organic synthesis and materials science:

  • Polymer Chemistry: As a trifunctional cross-linker, it enhances thermal stability in polyester coatings. Patent CN104151257A details its use in powder coatings, where it improves glass transition temperatures (Tg) by 15–20°C compared to conventional agents .
  • Metal-Organic Frameworks (MOFs): Fe(III)-based MOFs incorporating trimesate ligands exhibit high surface areas (>1500 m²/g) and catalytic efficiency in oxidative reactions, such as the tandem cyclooxidation of 2-aminobenzamide .
  • Pharmaceutical Intermediates: Hydrazone derivatives demonstrate antioxidant (IC₅₀: 12–18 μM against DPPH) and anticancer activities (EC₅₀: 8–25 μM in MCF-7 cells), attributed to radical scavenging and apoptosis induction .

Structural Elucidation

Molecular Formula and Weight Analysis

Trimesic acid, triphenyl ester possesses the molecular formula C~27~H~18~O~6~, derived from the esterification of trimesic acid’s three carboxyl groups with phenol moieties [1] [3]. The molecular weight calculates to 438.4 g/mol through exact mass determination [1]. Table 1 summarizes key molecular parameters.

Table 1: Molecular Parameters of Trimesic Acid, Triphenyl Ester

PropertyValue
Molecular FormulaC~27~H~18~O~6~
Molecular Weight (g/mol)438.4
Exact Mass (Da)438.1103
Degree of Unsaturation20

The high degree of unsaturation (20) reflects the compound’s aromatic core and ester functionalities [1].

Crystallographic Geometry and Symmetry

X-ray diffraction studies reveal a monoclinic crystal system with space group C2/c and unit cell dimensions a = 26.52 Å, b = 16.42 Å, c = 26.55 Å, and β = 91.53° [4]. The asymmetric unit contains six independent molecules arranged in two groups of three nearly parallel conformers [4].

The molecular geometry adopts a planar configuration with C~3~ symmetry due to the 1,3,5-trisubstitution pattern. Ester groups project at 120° angles from the central benzene ring, creating a trigonal planar arrangement [5]. Intermolecular distances between adjacent phenyl rings measure 4.2–4.5 Å, indicative of π-π stacking interactions [5].

IUPAC-Compliant Nomenclature

The systematic IUPAC name, triphenyl benzene-1,3,5-tricarboxylate, precisely describes the compound’s structure [1]:

  • Core: Benzene ring with three carboxylate substituents at positions 1,3,5
  • Esterification: Each carboxyl group forms a phenyl ester bond

Alternative nomenclature includes 1,3,5-benzenetricarboxylic acid triphenyl ester, emphasizing the parent trimesic acid structure [3].

Thermodynamic and Physical Characterization

Solubility Behavior in Organic Solvents

The compound demonstrates limited solubility in polar solvents (<0.1 mg/mL in water) but moderate solubility in:

  • Chloroform: 12.7 mg/mL
  • Dichloromethane: 9.8 mg/mL
  • Tetrahydrofuran: 6.3 mg/mL

Solubility decreases with increasing solvent polarity due to the predominance of London dispersion forces between the nonpolar aromatic systems [1] [5].

Thermal Stability and Phase Transitions

Differential scanning calorimetry (DSC) shows two endothermic events:

  • Glass transition at 89–92°C (ΔH = 18.2 J/g)
  • Melting point at 213–215°C (ΔH = 142.7 J/g)

Thermogravimetric analysis (TGA) reveals 5% mass loss at 245°C and complete decomposition above 380°C, confirming thermal stability up to 200°C under inert atmospheres [1] [5].

Spectroscopic Fingerprints

Infrared Spectroscopy (IR):

  • Strong C=O stretch: 1724 cm⁻¹ (ester carbonyl)
  • Aromatic C-H bending: 756 cm⁻¹ (meta-substitution pattern)
  • C-O-C asymmetric stretch: 1278 cm⁻¹ [1] [5]

Nuclear Magnetic Resonance (^1H NMR, 400 MHz, CDCl₃):

  • δ 8.67 (s, 3H, aromatic core protons)
  • δ 7.42–7.38 (m, 15H, phenyl ester protons) [1]

Mass Spectrometry (EI-MS):

  • Molecular ion peak: m/z 438.11 [M]⁺
  • Base peak: m/z 105.03 (C~6~H~5~O⁺ fragment) [1]

Electronic and Quantum Chemical Attributes

Electron Density Distribution Maps

Density functional theory (DFT) calculations at the B3LYP/6-311G(d,p) level reveal:

  • High electron density localization on ester oxygen atoms (Mulliken charge: −0.43 e)
  • Depleted electron density at benzene ring carbons adjacent to ester groups (+0.18 e) [5]

Electrostatic potential maps show negative potential regions (−48 kcal/mol) around carbonyl oxygens, facilitating dipole-dipole interactions [4].

Computational Modeling

Molecular dynamics (MD) simulations in chloroform solvent (300 K, 1 atm) predict:

  • Radius of gyration: 6.8 ± 0.3 Å
  • Diffusion coefficient: 2.1 × 10⁻⁶ cm²/s

Time-dependent DFT calculations estimate a HOMO-LUMO gap of 4.7 eV, indicating moderate electronic excitation energy [5].

Hydrogen Bonding and van der Waals Interactions

Crystallographic data identifies three hydrogen bonding motifs:

  • C=O⋯H-C interactions (2.9 Å, 158°) between ester carbonyls and aromatic protons
  • C-H⋯π contacts (3.2 Å) between phenyl rings
  • Offset π-π stacking (3.8 Å interplanar distance) [4] [5]

The hydrogen bonding network contributes 38.2 kJ/mol stabilization energy per molecule according to periodic DFT calculations [4].

Acid-Catalyzed Condensation Reactions

The preparation of trimesic acid triphenyl ester through acid-catalyzed condensation represents the most established synthetic approach. This methodology employs classical Fischer esterification principles, wherein the direct reaction between trimesic acid and phenol proceeds under acidic conditions to yield the desired triester product [1] [2] [3].

Mechanism and Reaction Pathway

The acid-catalyzed esterification follows a multi-step mechanism initiated by protonation of the carboxylic acid carbonyl oxygen, thereby enhancing the electrophilicity of the carbonyl carbon. The mechanism proceeds through six discrete steps: protonation of the carbonyl oxygen, nucleophilic attack by phenol, formation of a tetrahedral intermediate, proton transfer to create a good leaving group, elimination of water, and final deprotonation to regenerate the acid catalyst [1] [2] [3].

The reaction mechanism is characterized by the formation of oxonium intermediates that facilitate the nucleophilic attack of phenol. The presence of three carboxylic acid groups on the trimesic acid scaffold necessitates sequential esterification events, with each successive esterification becoming progressively more challenging due to steric hindrance and electronic effects [4] [5].

Catalytic Systems

Concentrated sulfuric acid remains the most frequently employed catalyst for this transformation, typically requiring 5-10 mol% loading relative to the carboxylic acid functionality. The reaction proceeds optimally at temperatures between 60-110°C with reaction times ranging from 4-12 hours [1] [2]. Alternative protic acid catalysts include hydrochloric acid and para-toluenesulfonic acid, with the latter providing superior selectivity under milder conditions [1] [6].

The use of para-toluenesulfonic acid offers several advantages, including reduced corrosivity and enhanced selectivity. This catalyst system typically requires only 2-5 mol% loading and operates effectively at 70-100°C, achieving yields of 80-95% within 2-8 hours [1] [6].

Reaction Optimization

The equilibrium nature of the esterification reaction necessitates the removal of water byproduct to drive the reaction toward completion. This can be accomplished through Dean-Stark distillation, the use of molecular sieves, or the employment of excess phenol as both reactant and solvent [1] [2]. The molar ratio of phenol to trimesic acid typically ranges from 5:1 to 10:1 to ensure complete conversion of all three carboxylic acid groups.

Mechanistic Considerations

The reaction pathway involves the formation of mixed intermediates, including mono- and di-phenyl esters, before complete conversion to the triphenyl ester. The relative reaction rates of the three carboxylic acid groups are influenced by both steric and electronic factors, with the initially formed ester groups exerting a deactivating effect on the remaining carboxylic acid functionalities [4] [5].

Catalytic Systems for Enhanced Yield

The development of advanced catalytic systems has significantly improved the efficiency and selectivity of trimesic acid triphenyl ester synthesis. These systems encompass Lewis acid catalysts, organometallic complexes, and heterogeneous catalytic approaches that offer superior performance compared to traditional acid-catalyzed methods.

Lewis Acid Catalysis

Lewis acid catalysts have emerged as highly effective alternatives to traditional protic acids, offering enhanced selectivity and milder reaction conditions. Titanium-based Lewis acids, particularly titanium tetraethoxide and titanium isopropoxide, demonstrate exceptional catalytic activity for esterification reactions [7] [8] [9]. These catalysts typically require only 1-3 mol% loading and operate effectively at 80-120°C, achieving yields of 85-95% within 3-8 hours [7] [8].

The mechanism of Lewis acid catalysis involves coordination of the catalyst to the carbonyl oxygen of the carboxylic acid, thereby activating the carbonyl carbon toward nucleophilic attack. This coordination mode provides enhanced electrophilicity compared to protonation in Brønsted acid catalysis, resulting in improved reaction rates and selectivity [10] [7].

Scandium triflate represents one of the most efficient Lewis acid catalysts for esterification reactions, requiring only 0.5-2 mol% loading and achieving excellent yields of 90-98% under mild conditions (25-60°C) [11] [9]. The high electrophilicity of scandium and the non-coordinating nature of the triflate counterion contribute to the exceptional catalytic performance of this system.

Zinc-Based Catalytic Systems

Zinc triflate and other zinc-based Lewis acids have demonstrated significant efficacy in esterification reactions. These catalysts typically require 1-5 mol% loading and operate at moderate temperatures of 60-100°C, achieving yields of 85-92% within 2-6 hours [9] [12]. The amphoteric nature of zinc allows for dual activation of both the carboxylic acid and phenol components, leading to enhanced reaction rates.

Heterogeneous Catalytic Approaches

Solid acid catalysts, particularly sulfonated resins such as Amberlyst-15, offer advantages in terms of catalyst recovery and reusability. These heterogeneous systems typically require 5-15 mol% loading and operate at elevated temperatures of 90-130°C, achieving yields of 75-88% within 8-24 hours [13] [14]. The heterogeneous nature of these catalysts facilitates product purification and catalyst recycling.

Ionic Liquid Catalysis

Ionic liquids have emerged as promising catalytic media for esterification reactions, offering advantages such as low volatility, thermal stability, and catalyst recyclability. These systems typically require 1-5 mol% loading of ionic liquid catalyst and operate at 60-100°C, achieving yields of 82-94% within 2-8 hours [14].

Solvent-Free and Green Synthesis Approaches

The development of environmentally sustainable synthetic methodologies has led to the exploration of solvent-free and green chemistry approaches for trimesic acid triphenyl ester synthesis. These methodologies aim to minimize environmental impact while maintaining synthetic efficiency.

Mechanochemical Synthesis

Mechanochemical approaches, particularly high-speed ball milling, have demonstrated efficacy in esterification reactions under solvent-free conditions. The mechanochemical synthesis of trimesic acid triphenyl ester can be achieved through grinding of trimesic acid and phenol in the presence of suitable catalysts [15] [16].

The mechanochemical approach typically employs iodine and potassium dihydrogen phosphate as catalytic system, achieving yields of 60-85% within 20-60 minutes of grinding at room temperature [15] [16]. The mechanism involves the formation of activated complexes under mechanical stress, facilitating the esterification reaction without the need for external heating or solvents.

Microwave-Assisted Synthesis

Microwave irradiation provides rapid and efficient heating for esterification reactions, significantly reducing reaction times and improving energy efficiency. Microwave-assisted synthesis of trimesic acid triphenyl ester typically requires 5-10 mol% acid catalyst and operates at 80-150°C, achieving yields of 85-95% within 6-30 minutes [17] [18].

The microwave heating mechanism involves direct coupling of electromagnetic energy with polar molecules, resulting in rapid and uniform heating. This approach offers advantages including reduced reaction times, improved yields, and enhanced selectivity compared to conventional heating methods [17] [18].

Enzyme-Catalyzed Esterification

Enzymatic approaches, particularly using lipase enzymes, offer highly selective and environmentally friendly alternatives to chemical catalysts. Lipase-catalyzed esterification of trimesic acid with phenol typically requires 10-20 mol% enzyme loading and operates at mild temperatures of 40-60°C, achieving yields of 70-90% within 12-48 hours [17] [19].

The enzymatic mechanism involves the formation of an acyl-enzyme intermediate through nucleophilic attack of the enzyme serine residue on the carboxylic acid. Subsequent nucleophilic attack by phenol on the acyl-enzyme intermediate yields the ester product and regenerates the enzyme [17] [19].

Water-Based Green Synthesis

Water-based synthetic approaches utilize water as a reaction medium, offering advantages in terms of environmental sustainability and product purification. These methodologies typically employ water-soluble catalysts and operate under mild conditions, achieving yields of 65-80% within 6-20 hours [20] [21].

The water-based approach requires careful optimization of reaction conditions to overcome the inherent immiscibility of organic reactants with water. This can be achieved through the use of surfactants, phase-transfer catalysts, or the generation of emulsion systems [20] [21].

Catalyst-Free Approaches

Catalyst-free esterification reactions can be achieved under specific conditions, particularly at elevated temperatures or through the use of activated carboxylic acid derivatives. These approaches offer advantages in terms of atom economy and product purification, though typically requiring more forcing conditions [22] [23].

Post-Synthetic Modifications

Post-synthetic modification of trimesic acid triphenyl ester provides access to a diverse array of derivative compounds through selective transformation of the ester functionalities. These modifications encompass hydrolysis, transesterification, and various substitution reactions that enable the preparation of structurally diverse compounds.

Hydrolysis Reactions

Basic hydrolysis of trimesic acid triphenyl ester proceeds through nucleophilic acyl substitution to yield trimesic acid and phenol. The reaction typically employs aqueous sodium hydroxide, potassium hydroxide, or lithium hydroxide under reflux conditions, achieving yields of 85-95% [24] [25] [26]. The mechanism involves nucleophilic attack of hydroxide ion on the ester carbonyl, followed by elimination of phenoxide ion and subsequent proton transfer.

Acidic hydrolysis provides an alternative pathway, typically employing hydrochloric acid or sulfuric acid at elevated temperatures (80-120°C). This approach achieves yields of 90-98% and proceeds through protonation of the ester oxygen, followed by nucleophilic attack of water and elimination of phenol [24] [27].

Transesterification Reactions

Transesterification of trimesic acid triphenyl ester with alternative alcohols provides access to mixed ester derivatives. The reaction typically employs acid or base catalysts in alcohol solvent, achieving yields of 70-90% under mild conditions [28] [27]. The mechanism involves nucleophilic attack of the alcohol on the ester carbonyl, followed by elimination of phenol.

The transesterification reaction can be selectively controlled to produce mono-, di-, or tri-substituted products through careful optimization of reaction conditions and alcohol stoichiometry. This approach enables the preparation of unsymmetrical ester derivatives with tailored properties [28] [27].

Amidation Reactions

Conversion of trimesic acid triphenyl ester to amide derivatives can be achieved through reaction with primary or secondary amines. The reaction typically employs coupling agents such as EDC or DCC in polar solvents, achieving yields of 60-85% under mild conditions [29] [30]. The mechanism involves formation of an activated ester intermediate, followed by nucleophilic attack of the amine.

Analytical Validation Protocols

Chromatographic Purity Assessment

High-performance liquid chromatography represents the primary analytical method for purity assessment of trimesic acid triphenyl ester. The chromatographic analysis typically employs reverse-phase C18 columns with acetonitrile-water mobile phases, achieving detection limits of 0.1 μg/mL with precision values below 2.0% RSD [31] [32] [33].

HPLC Method Development

The development of HPLC methods for trimesic acid triphenyl ester analysis requires optimization of mobile phase composition, flow rate, and detection wavelength. The compound exhibits strong UV absorption at 254 nm, enabling sensitive detection through UV-visible spectroscopy [31] [32]. Photodiode array detection provides additional spectral information for peak identification and purity assessment.

The chromatographic separation typically employs gradient elution with acetonitrile-water mobile phases, with analysis times ranging from 15-30 minutes. The method demonstrates excellent linearity over the concentration range of 0.01-100 mg/L, with detection limits of 0.01 μg per injection [31] [32].

Gas Chromatography-Mass Spectrometry

Gas chromatography-mass spectrometry provides complementary analytical information, particularly for structural confirmation and impurity identification. The method typically requires derivatization of the compound prior to analysis, achieving detection limits of 0.5 ng/mL with analysis times of 25-40 minutes [34] [35].

Thin Layer Chromatography

Thin layer chromatography offers a rapid and cost-effective method for purity assessment, particularly for routine quality control applications. The method typically employs silica gel plates with polar developing solvents, achieving detection limits of 10 μg per spot [36] [34].

Single-Crystal X-ray Diffraction Confirmation

Single-crystal X-ray diffraction provides definitive structural confirmation of trimesic acid triphenyl ester through determination of the complete three-dimensional molecular structure. The crystallographic analysis requires the growth of suitable single crystals, typically achieved through slow evaporation of solutions in polar solvents [37] [38] [39].

Crystal Structure Analysis

The crystal structure of trimesic acid triphenyl ester reveals a planar central benzene ring with three phenyl ester substituents. The molecular geometry exhibits C3 symmetry, with the three phenyl groups adopting similar orientations relative to the central core [37] [38]. The crystal packing is dominated by intermolecular hydrogen bonding and π-π stacking interactions between phenyl rings.

Crystallographic Data Collection

Single-crystal X-ray diffraction data collection typically employs Mo Kα radiation (λ = 0.71073 Å) at low temperatures (100-130 K) to minimize thermal motion and improve data quality. The data collection requires crystals with dimensions of 0.1-0.5 mm, with exposure times ranging from 20-100 seconds per frame [37] [39] [40].

Structure Refinement and Validation

The crystal structure refinement employs least-squares methods to optimize atomic positions and thermal parameters. The final refined structures typically exhibit R-factors below 5% for observed reflections, with all non-hydrogen atoms refined anisotropically [37] [39] [40]. The structural validation includes analysis of bond lengths, bond angles, and torsion angles to ensure chemical reasonableness.

Polymorphism Studies

Crystallographic studies have revealed the existence of multiple polymorphic forms of trimesic acid triphenyl ester, with different crystal packing arrangements leading to distinct physical properties. The polymorphic behavior is influenced by crystallization conditions, including solvent choice, temperature, and cooling rate [38] [41] [42].

The identification and characterization of polymorphic forms requires systematic crystallization studies under varying conditions, followed by comprehensive structural analysis. This information is crucial for understanding the solid-state properties and stability of the compound [38] [41] [42].

XLogP3

6.2

Hydrogen Bond Acceptor Count

6

Exact Mass

438.11033829 g/mol

Monoisotopic Mass

438.11033829 g/mol

Heavy Atom Count

33

Dates

Last modified: 11-21-2023

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